molecular formula C5H10ClN3O B1491775 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1394040-98-2

3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No. B1491775
CAS RN: 1394040-98-2
M. Wt: 163.6 g/mol
InChI Key: SQJYYEKRXKIKRA-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound with the IUPAC name 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride . It has a molecular weight of 205.69 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15N3O.ClH/c1-6(2)8-10-7(12-11-8)4-3-5-9;/h6H,3-5,9H2,1-2H3;1H . This indicates the presence of a 1,2,4-oxadiazole ring in the structure. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been observed in similar structures .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 205.69 . The InChI code is 1S/C8H15N3O.ClH/c1-6(2)8-10-7(12-11-8)4-3-5-9;/h6H,3-5,9H2,1-2H3;1H .

Scientific Research Applications

Synthesis Processes

  • Scalable Synthesis and Process Safety

    The scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, a compound closely related to 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride, has been achieved using a process safety-driven strategy. This involves selecting thermally stable compounds and applying safety principles to predict stability and optimize reaction parameters (Likhite et al., 2016).

  • Preparation of Energetic Materials

    The synthesis of energetic materials based on a similar structure, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, demonstrates the versatility of 1,2,4-oxadiazole derivatives in creating materials with high thermal stability and moderate sensitivity to impact and friction (Yu et al., 2017).

Chemical Reactions and Properties

  • Reactions with Amines and Hydrazines

    The chemical reactions of 5‐(3 or 4‐Pyridyl)‐1,3,4‐Oxadiazoles with amines and hydrazines have been studied, providing insights into the reactivity of oxadiazole compounds in various chemical environments (Zayed et al., 1984).

  • Synthesis of Anticancer Agents

    Benzimidazoles bearing the oxadiazole nucleus, which are structurally related to this compound, have been synthesized and evaluated for their anticancer properties. This research highlights the potential of oxadiazole derivatives in therapeutic applications (Rashid et al., 2012).

  • Multi-Heterocyclic Skeleton Synthesis

    The synthesis of a bi-heterocyclic skeleton with high heat of formation and detonation has been achieved using oxadiazole derivatives, showcasing their potential in the development of energetic materials (Cao et al., 2020).

  • Anti-inflammatory and Anti-thrombotic Studies

    Oxadiazole derivatives have been investigated for their anti-inflammatory and anti-thrombotic properties, revealing their potential in pharmaceutical development (Basra et al., 2019).

  • Synthesis of Energetic Materials

    Multicyclic oxadiazoles and 1-hydroxytetrazoles have been synthesized as energetic materials, demonstrating the application of oxadiazole derivatives in creating high-density materials with good thermal stability (Pagoria et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c6-3-1-2-5-7-4-8-9-5;/h4H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJYYEKRXKIKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride
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3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride
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